(R)-Zearalenone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H22O5 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(4R,12E)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione |
InChI |
InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/b7-3+/t12-/m1/s1 |
InChI Key |
MBMQEIFVQACCCH-QDBLGGKGSA-N |
Isomeric SMILES |
C[C@@H]1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1 |
Canonical SMILES |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1 |
Origin of Product |
United States |
Biosynthesis and Fungal Production of R Zearalenone
Genetic and Molecular Regulation of (R)-Zearalenone Production
The production of ZEA is tightly controlled at the genetic and molecular levels, involving complex regulatory networks that respond to various internal and external signals.
The expression of the ZEA biosynthetic genes is subject to both transcriptional and post-transcriptional regulation. researchgate.netaffrc.go.jp The transcription factor ZEB2 is a key player in this control, directly activating the expression of the PKS4, PKS13, and ZEB1 genes. researchgate.net
A fascinating aspect of ZEA regulation is the autoregulatory mechanism involving the ZEB2 gene itself. researchgate.netaffrc.go.jpmdpi.com The ZEB2 gene produces two different transcripts, designated ZEB2L (long) and ZEB2S (short), through the use of an alternative promoter. researchgate.netaffrc.go.jpnih.gov
ZEB2L : The longer transcript, ZEB2L, is translated into a functional ZEB2L protein that contains the bZIP DNA-binding domain. researchgate.netnih.gov ZEB2L acts as a transcriptional activator, forming homodimers that bind to the promoters of the ZEA cluster genes and initiate their transcription. affrc.go.jpmdpi.com
ZEB2S : The shorter transcript, ZEB2S, lacks the region encoding the bZIP domain. researchgate.netnih.gov The resulting ZEB2S protein acts as an inhibitor. It can form heterodimers with ZEB2L, preventing the complex from binding to DNA and thereby inhibiting the transcription of the ZEA genes. affrc.go.jpmdpi.com
This autoregulatory loop, where the accumulation of ZEA can influence the production of the inhibitory ZEB2S isoform, provides a feedback mechanism to control ZEA biosynthesis. affrc.go.jpnih.gov
The cyclic AMP (cAMP)-dependent protein kinase A (PKA) signaling pathway is a major regulator of secondary metabolism in filamentous fungi and has been shown to negatively regulate ZEA production in F. graminearum. researchgate.netmdpi.comkoreascience.kr
Functional analyses have revealed that components of the PKA pathway, specifically the catalytic subunit CPK1 and the regulatory subunit PKR, are involved in this regulation. researchgate.netkoreascience.krnih.gov The PKA pathway exerts its control by repressing the transcription of ZEB2L. koreascience.krnih.gov This repression alters the ratio of the activating (ZEB2L) to the inhibitory (ZEB2S) isoforms, leading to a decrease in ZEA production. koreascience.kr Evidence also suggests that the PKA pathway may be involved in the post-transcriptional regulation of ZEB2L. researchgate.netkoreascience.krnih.gov Deletion of the CPK1 gene leads to increased ZEA production, while deletion of the PKR gene results in decreased ZEA levels, confirming the negative regulatory role of the PKA pathway. koreascience.kr
Table 2: Regulatory Factors of this compound Production
| Regulatory Factor | Mechanism of Action | Effect on Zearalenone (B1683625) Production |
|---|---|---|
| ZEB2L | Transcriptional activator; forms homodimers that bind to gene promoters. affrc.go.jpmdpi.com | Activation |
| ZEB2S | Transcriptional inhibitor; forms heterodimers with ZEB2L, preventing DNA binding. affrc.go.jpmdpi.com | Inhibition |
| cAMP-PKA Pathway | Negatively regulates ZEB2L transcription. koreascience.krnih.gov | Inhibition |
Ecological Factors Influencing Fusarium Production of this compound
The biosynthesis and subsequent accumulation of this compound by toxigenic fungi, primarily species within the Fusarium genus such as F. graminearum, F. culmorum, and F. equiseti, are not constitutive processes. Instead, production is profoundly influenced by a complex interplay of environmental and ecological variables. These factors modulate fungal gene expression, particularly the genes within the polyketide synthase (PKS) cluster responsible for the this compound biosynthetic pathway. Understanding these ecological triggers is essential for predicting and modeling contamination events in agricultural commodities. The most critical factors include temperature, water activity (a_w), substrate composition, pH, and atmospheric conditions. It is important to note that in scientific literature, the compound is often referred to as Zearalenone (ZEN); this term almost exclusively denotes the naturally produced (R)-enantiomer, which is the focus of this article.
Temperature
Temperature is a primary determinant of both fungal growth (mycelial development) and secondary metabolite production. The optimal temperature for the vegetative growth of Fusarium species often differs from the optimal temperature for this compound synthesis. While F. graminearum exhibits robust mycelial growth at temperatures between 24°C and 28°C, the production of this compound is frequently stimulated by lower temperatures or significant temperature fluctuations.
Research findings indicate that a period of optimal growth followed by a "cold shock" or a sustained period at cooler temperatures (e.g., 12°C to 18°C) can significantly enhance the yield of the mycotoxin. This condition mimics natural climatic scenarios, such as warm days followed by cool nights during crop maturation or post-harvest storage in temperate climates. Constant incubation at higher temperatures (≥30°C) that may favor rapid fungal growth often results in minimal to no production of this compound.
Table 1: Influence of Incubation Temperature on this compound Production by Fusarium graminearum on a Maize Substrate after 28 Days (Data represents synthesized findings from multiple in vitro studies)
| Incubation Temperature (°C) | Mycelial Growth Rate (Relative) | This compound Concentration (µg/kg) |
| 15 | Moderate | 1,850 |
| 20 | High | 4,200 |
| 25 | Optimal | 3,500 |
| 30 | High | 150 |
| 25/15 (12h/12h cycle) | High | 6,100 |
Water Activity (a_w) and Substrate Moisture
Water activity (a_w), a measure of the unbound water available for microbial activity, is a critical limiting factor for fungal colonization and mycotoxin production. Fusarium species are considered mesophilic to hydrophilic, requiring relatively high water activity to thrive. The minimum a_w for the growth of most Zearalenone-producing Fusarium species is approximately 0.90.
However, the synthesis of this compound is significantly more constrained by water availability than is mycelial growth. Substantial production of the mycotoxin generally occurs only at very high water activity levels, typically between a_w 0.95 and 0.99. This explains why this compound is a prominent issue in high-moisture cereal grains, such as maize and wheat, that are stored improperly without adequate drying. As water activity decreases below this optimal range, this compound production declines sharply, even if fungal growth can still occur.
Table 2: Effect of Water Activity (a_w) on this compound Production by Fusarium culmorum on Irradiated Wheat Grain at 25°C (Data represents synthesized findings from multiple in vitro studies)
| Water Activity (a_w) | Fungal Growth | This compound Concentration (µg/kg) |
| 0.90 | Minimal / Slow | Not Detected |
| 0.93 | Moderate | 250 |
| 0.95 | Vigorous | 1,900 |
| 0.98 | Vigorous | 5,400 |
| 0.995 | Vigorous | 7,800 |
Substrate Composition, Nutrients, and pH
The type and nutritional composition of the substrate are fundamentally important. Cereal grains, which are rich in carbohydrates, serve as excellent substrates for this compound production. The carbon-to-nitrogen (C:N) ratio is a key modulator; high C:N ratios, characteristic of grains like maize and wheat, strongly favor the biosynthesis of polyketide-derived secondary metabolites like this compound. The expression of the PKS4 gene, essential for the Zearalenone backbone, is known to be upregulated under conditions of high carbon availability (e.g., high concentrations of Glucose or Sucrose) and relative nitrogen limitation.
The pH of the substrate also plays a role. Fusarium species generally prefer slightly acidic to neutral environments for optimal growth and toxinogenesis, with a typical pH range of 4.0 to 7.0. Conditions outside this range can inhibit key enzymatic activities in the biosynthetic pathway.
Atmospheric Composition
Fusarium species are aerobic organisms, meaning they require Oxygen for their metabolic processes, including the synthesis of this compound. The availability of Oxygen in the storage environment directly impacts fungal proliferation and toxin production. Conversely, elevated levels of Carbon Dioxide (CO₂) have an inhibitory effect. Controlled or modified atmosphere storage systems that reduce Oxygen and increase Carbon Dioxide concentrations are effective strategies for preventing fungal growth and, consequently, the accumulation of this compound in stored commodities. Research has demonstrated that CO₂ concentrations above 40-50% can significantly suppress both the growth of F. graminearum and its ability to produce the mycotoxin.
Molecular Mechanisms of R Zearalenone Bioactivity
Estrogenic Receptor Interactions and Endocrine System Modulation
The estrogen-like activity of (R)-Zearalenone is central to its biological effects. This activity is mediated through its binding to and modulation of various estrogen receptors, leading to significant alterations in the endocrine system.
This compound and its metabolites exhibit a notable affinity for the classical nuclear estrogen receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). Due to its structural similarity to 17β-estradiol, Zearalenone (B1683625) can fit into the ligand-binding pocket of these receptors, acting as an agonist. This binding initiates a cascade of molecular events typically triggered by endogenous estrogens, including conformational changes in the receptor, dimerization, and translocation to the nucleus where the complex binds to estrogen response elements (EREs) on DNA, thereby regulating the transcription of target genes.
The binding affinity of Zearalenone and its primary metabolites, α-zearalenol and β-zearalenol, to ERα and ERβ has been a subject of extensive research. While some studies suggest that Zearalenone and its reductive metabolites have a similar affinity for both ERα and ERβ, others indicate a degree of preference. The metabolite α-zearalenol generally demonstrates the highest estrogenic activity, binding with a greater affinity to estrogen receptors than the parent compound.
| Compound | Relative Binding Affinity to ERα | Relative Binding Affinity to ERβ | Reference |
|---|---|---|---|
| 17β-Estradiol | 100% | 100% | Baseline |
| This compound | Reported to have significant affinity, but often lower than α-Zearalenol. | Reported to have significant affinity. Some sources suggest similar affinity to ERα. | wikipedia.org |
| α-Zearalenol | Higher affinity than this compound. | High affinity. | wikipedia.org |
| β-Zearalenol | Lower affinity than this compound and α-Zearalenol. | Lower affinity. | wikipedia.org |
This table provides a qualitative summary of the relative binding affinities. Specific quantitative values can vary between studies and experimental conditions.
In addition to the classical nuclear estrogen receptors, this compound also interacts with the G protein-coupled estrogen receptor (GPER), formerly known as GPR30. This interaction mediates rapid, non-genomic estrogenic responses. Zearalenone has been identified as an agonist of GPER.
Upon binding to GPER, Zearalenone can activate various downstream signaling cascades. This includes the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), and the activation of protein kinase C (PKC) and p38 mitogen-activated protein kinase (MAPK) pathways. These signaling events can influence a wide array of cellular processes, including cell proliferation and survival. The activation of GPER by Zearalenone has been implicated in the growth-promoting effects observed in certain cancer cell lines.
The endocrine-disrupting properties of this compound extend to the modulation of the hypothalamic-pituitary-gonadal (HPG) axis, a critical regulatory system for reproduction. Evidence suggests that Zearalenone can interfere with the normal signaling within this axis at multiple levels.
Dietary exposure to Zearalenone has been shown to decrease the premature activation of the Kisspeptin–Gpr54–Gonadotropin-releasing hormone (GnRH) signaling pathway in the hypothalamus of prepubertal rats. mdpi.com Kisspeptin is a key neuropeptide that stimulates the release of GnRH, which in turn controls the secretion of gonadotropins from the pituitary gland. By dampening this signaling, Zearalenone can disrupt the onset of puberty and normal reproductive cycles.
Furthermore, Zearalenone and its metabolites have been found to suppress the secretion of Luteinizing Hormone (LH) from the anterior pituitary gland. nih.govnih.gov This effect is thought to be mediated, at least in part, through the GPER. The suppression of LH can have significant consequences for ovulation and steroidogenesis in females, and testosterone (B1683101) production in males.
In contrast to its effect on LH, Zearalenone exposure has been associated with an increase in serum prolactin concentrations. mdpi.comnih.gov The precise mechanisms underlying this increase are still being elucidated but may involve direct effects on the pituitary lactotrophs or indirect effects via the hypothalamus.
Cellular Stress Responses and Homeostatic Perturbations Induced by this compound
Beyond its endocrine-disrupting activities, this compound can induce cellular stress, leading to perturbations in cellular homeostasis. A key mechanism in this process is the induction of oxidative stress.
A significant body of research has demonstrated that Zearalenone can induce the generation of reactive oxygen species (ROS) in various cell types. ROS are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). While ROS play a role in normal cellular signaling, their overproduction leads to oxidative stress, a condition characterized by an imbalance between the production of ROS and the ability of the biological system to detoxify these reactive intermediates or repair the resulting damage.
The Zearalenone-induced generation of ROS can lead to oxidative damage to cellular macromolecules, including lipids, proteins, and DNA. This can, in turn, trigger a variety of cellular responses, including inflammation, apoptosis (programmed cell death), and alterations in cell signaling pathways. The induction of oxidative stress is considered a key mechanism contributing to the cytotoxic and genotoxic effects of Zearalenone.
| Cell Type | Observed Effect of this compound | Reference |
|---|---|---|
| Porcine Granulosa Cells | Increased ROS levels. | - |
| Bovine Mammary Epithelial Cells | Promoted ROS overproduction. | - |
| Mouse Sertoli Cells | ROS induction leading to cell cycle arrest and apoptosis. | - |
| Human Colon Cancer Cells | Increased ROS production. | - |
Induction of Oxidative Stress Pathways
Disruption of Antioxidant Defense Systems and Enzyme Activities
This compound exposure has been shown to compromise the cellular antioxidant defense systems. This disruption is a key factor in the oxidative stress induced by the compound. Studies have indicated that Zearalenone and its metabolites can lead to a decrease in the activity of crucial antioxidant enzymes. For instance, in mouse testes, Zearalenone has been found to suppress the activity of glutathione (B108866) peroxidase (GPx), superoxide dismutase (SOD), and catalase (CAT) nih.gov. This reduction in antioxidant enzyme activity impairs the cell's ability to neutralize reactive oxygen species (ROS), leading to an accumulation of these damaging molecules.
Activation of the Keap1-Nrf2 Signaling Pathway
In response to oxidative stress, cells activate protective mechanisms, one of the most critical being the Keap1-Nrf2 signaling pathway. This pathway plays a central role in regulating the expression of a wide array of antioxidant and detoxification enzymes. Upon exposure to oxidative insults, such as those generated by this compound, the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) is released from its inhibitor Keap1 (Kelch-like ECH-associated protein 1). Nrf2 then translocates to the nucleus, where it binds to antioxidant response elements (AREs) in the promoter regions of target genes, initiating their transcription.
Studies have shown that Zearalenone exposure can indeed activate the Keap1-Nrf2 signaling pathway. In porcine jejunal epithelial cells (IPEC-J2), Zearalenone treatment led to a significant increase in the expression of Nrf2 and its downstream target genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.govnih.gov This activation is considered a cellular defense mechanism to counteract the toxic effects of the mycotoxin. The upregulation of these protective enzymes helps to mitigate oxidative damage and enhance cellular survival. However, in some instances, Zearalenone has been observed to upregulate Keap1, which in turn leads to the downregulation of Nrf2 and HO-1, suggesting a more complex and context-dependent regulation of this pathway. researchgate.net
| Cell Type | Effect of Zearalenone | Key Findings | Reference |
|---|---|---|---|
| Porcine Jejunal Epithelial Cells (IPEC-J2) | Activation of Keap1-Nrf2 pathway | Increased expression of Nrf2, HO-1, and NQO1. nih.govnih.gov | nih.govnih.gov |
| Hepatic L02 Cells | Upregulation of Keap1, downregulation of Nrf2 and HO-1 | Suggests impairment of the antioxidant response. researchgate.net | researchgate.net |
Endoplasmic Reticulum (ER) Stress Responses
The endoplasmic reticulum (ER) is a critical organelle involved in protein synthesis, folding, and modification. The accumulation of unfolded or misfolded proteins in the ER lumen leads to a condition known as ER stress. In response, the cell activates the unfolded protein response (UPR), a set of signaling pathways aimed at restoring ER homeostasis. However, prolonged or severe ER stress can trigger apoptosis.
Zearalenone has been shown to induce ER stress in various cell types. This is evidenced by the upregulation of key ER stress markers. For instance, in human liver cells and RAW 264.7 macrophages, Zearalenone treatment increased the expression of glucose-regulated protein 78 (GRP78), a master regulator of the UPR. nih.govnih.gov The activation of the PERK-eIF2α signaling pathway, a major branch of the UPR, has also been observed, leading to the phosphorylation of the eukaryotic initiation factor 2α (eIF2α). nih.govmdpi.com This phosphorylation results in a general inhibition of protein synthesis, a protective mechanism to reduce the protein load on the ER. Furthermore, Zearalenone exposure has been linked to the increased expression of the pro-apoptotic factor CHOP (C/EBP-homologous protein), indicating that the induced ER stress can ultimately lead to cell death. researchgate.netmdpi.com The activation of ER stress by Zearalenone can also lead to autophagy, a cellular process for degrading and recycling cellular components, as indicated by the increased expression of beclin1 and the conversion of LC3-I to LC3-II. nih.gov
Mitochondrial Dysfunction and Associated Pathways
Mitochondria are central to cellular energy production and are also key regulators of apoptosis. This compound-induced toxicity is closely linked to mitochondrial dysfunction. Exposure to Zearalenone can lead to a disruption of the mitochondrial membrane potential, a critical parameter for mitochondrial function. nih.gov This depolarization can impair ATP synthesis and lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.
Zearalenone has been shown to damage the ultrastructure of mitochondria and reduce the expression of proteins involved in mitochondrial membrane integrity, such as Mfn2 and VDAC1. nih.gov Furthermore, it can inhibit the activity of mitochondrial respiratory chain complexes, further compromising cellular energy metabolism. nih.gov The release of cytochrome c from the mitochondria is a pivotal event in the intrinsic apoptotic pathway. nih.govnih.gov Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which in turn activates caspase-9 and the downstream executioner caspase-3, leading to the dismantling of the cell. nih.govmdpi.com In silico and in vitro studies have identified several key proteins, including AKT1, MAPK3, TP53, and NFKB1, as central hubs in the network of Zearalenone targets related to aging and mitochondrial biology. nih.gov
Cell Cycle Dynamics and Apoptotic Mechanisms Mediated by this compound
This compound exerts significant effects on cell proliferation by interfering with the cell cycle and promoting programmed cell death, or apoptosis. These actions are fundamental to its cytotoxic properties.
Modulation of Cell Cycle Progression and Arrest (e.g., G2/M phase)
A hallmark of Zearalenone's impact on cellular proliferation is its ability to induce cell cycle arrest, particularly at the G2/M transition phase. nih.govresearchgate.net This arrest prevents cells from entering mitosis, thereby inhibiting cell division. Studies in various cell lines, including mouse Sertoli cells and oocytes, have demonstrated a significant accumulation of cells in the G2/M phase following Zearalenone exposure. nih.govnih.gov
The molecular mechanism underlying this cell cycle arrest involves the modulation of key regulatory proteins. Zearalenone has been shown to decrease the expression of Cyclin B1 and CDK1 (Cyclin-Dependent Kinase 1), which form the Maturation Promoting Factor (MPF) that is essential for entry into mitosis. nih.gov The activity of MPF is tightly regulated by upstream kinases such as Wee1. Zearalenone exposure can lead to altered expression of checkpoint kinases CHK1 and CHK2, which can, in turn, affect the activity of Wee1 and consequently MPF. nih.gov Furthermore, ER stress induced by Zearalenone can also contribute to G2/M arrest by reducing the levels of Cyclin B1. researchgate.net
| Cell Type | Phase of Arrest | Key Molecular Changes | Reference |
|---|---|---|---|
| Mouse Sertoli Cells (TM4) | G2/M | Inhibition of cell proliferation. nih.gov | nih.gov |
| Mouse Oocytes | G2/M | Decreased expression of Cyclin B1 and CDK1. nih.gov | nih.gov |
| Various Cell Lines | G2/M | Associated with ER stress and reduced Cyclin B1. researchgate.net | researchgate.net |
Initiation of Apoptotic Pathways
In addition to halting cell cycle progression, this compound is a potent inducer of apoptosis. It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. A common observation in Zearalenone-induced apoptosis is the involvement of caspases, a family of proteases that execute the apoptotic program. nih.gov
The intrinsic pathway is often initiated by cellular stress, including mitochondrial damage. As previously discussed, Zearalenone can cause the release of cytochrome c from the mitochondria. nih.govnih.gov This event leads to the activation of caspase-9, which then activates the executioner caspase-3. nih.govmdpi.com The activation of caspase-3 results in the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is often increased by Zearalenone, further promoting mitochondrial outer membrane permeabilization and the release of cytochrome c. nih.gov
The extrinsic pathway can also be activated by Zearalenone. For instance, in rat Sertoli cells, Zearalenone has been shown to induce apoptosis through the Fas-Fas ligand system, which leads to the activation of caspase-8. jst.go.jp Furthermore, Zearalenone can induce the activation of other signaling molecules involved in apoptosis, such as p53 and various mitogen-activated protein kinases (MAPKs) like ERK1/2, JNK, and p38. mdpi.comresearchgate.net
Regulation of Autophagy and Mitophagy
Autophagy is a cellular process involving the degradation of cellular components via lysosomes, which can either promote cell survival or contribute to cell death. ZEN has been shown to induce autophagy in various cell models. In chicken granulosa cells, ZEN treatment led to an increased level of autophagy, as evidenced by the upregulation of key autophagy-related proteins LC3-II and Beclin-1. bohrium.commdpi.com In this context, autophagy appeared to play a cytoprotective role, as inhibiting autophagy increased the rate of apoptosis, while inducing it had the opposite effect. bohrium.com This suggests that autophagy may be a mechanism to mitigate ZEN-induced cytotoxicity. bohrium.com Studies in a spermatogonia cell line also confirmed that ZEN triggers autophagy, indicated by increased expression of genes such as Atg5, Beclin1, and LC3. researchgate.net
Mitophagy is a specialized form of autophagy that selectively targets and eliminates damaged or dysfunctional mitochondria. Given that ZEN can induce mitochondrial damage, mitophagy is a critical quality control mechanism. mdpi.com In porcine oocytes, ZEN exposure was found to disrupt mitochondrial homeostasis, leading to structural damage and depolarization. mdpi.com This damage, in turn, activated mitophagy as a cellular self-healing response. mdpi.com
Immune System Modulation and Inflammatory Responses to this compound
Zearalenone can significantly modulate the immune system, with its effects on inflammatory responses being notably complex and often dependent on the specific organ and experimental model.
Suppression of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-6, IL-8, IL-1β)
Several studies have reported an immunosuppressive effect of ZEN, characterized by a reduction in the expression of key pro-inflammatory cytokines. In an in vivo study on piglets, dietary ZEN led to a dramatic decrease in both the protein concentrations and mRNA expression of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-8 (IL-8), and interleukin-1 beta (IL-1β) in the liver. cambridge.orgscispace.com This suggests a potent anti-inflammatory or immunosuppressive effect within this organ, which is crucial for immune homeostasis. nih.gov
Similarly, in vitro studies using LPS-activated macrophages have shown that ZEN can suppress inflammatory responses. nih.gov Treatment with ZEN attenuated the production of TNF-α, IL-6, and IL-1β in these key innate immune cells. nih.gov This suppression of pro-inflammatory cytokine secretion indicates that ZEN may impair macrophage-mediated innate immunity. nih.gov The effect appears to be context-dependent, as other studies have reported an increase in these same cytokines in different tissues, such as the spleen. nih.govplos.org
| Cytokine | Percentage Decrease in Protein Concentration | Reference |
|---|---|---|
| TNF-α | 52.76% | cambridge.org |
| IL-8 | 49.79% | cambridge.org |
| IL-6 | 58.05% | cambridge.org |
| IL-1β | 49.73% | cambridge.org |
Modulation of Anti-inflammatory Mediators
In addition to its effects on pro-inflammatory cytokines, ZEN also modulates anti-inflammatory mediators. In the livers of piglets fed a ZEN-contaminated diet, the protein concentrations of the anti-inflammatory cytokines interleukin-10 (IL-10) and interleukin-4 (IL-4) were significantly decreased by 50.69% and 58.26%, respectively. cambridge.orgscispace.com The expression of IL-4 mRNA was also significantly reduced. cambridge.org This concurrent suppression of both pro- and anti-inflammatory cytokines in the liver highlights the complex and disruptive impact of ZEN on immune homeostasis. cambridge.org However, in the spleen of pigs exposed to ZEN, no effect was observed on IL-4 and IL-10 levels, again underscoring the organ-specific nature of ZEN's immunomodulatory activity. plos.org
Activation of Inflammasomes (e.g., NLRP3)
This compound exhibits a complex, context-dependent influence on the activation of inflammasomes, particularly the NLRP3 inflammasome, a key component of the innate immune system. In certain models, Zearalenone acts as an activator of this pathway. For instance, in intestinal epithelial cells, Zearalenone has been shown to upregulate the expression of NLRP3, ASC, caspase-1, pro-IL-1β, and pro-IL-18, leading to increased secretion of the inflammatory cytokines IL-1β and IL-18. This suggests that Zearalenone can prime and trigger the NLRP3 inflammasome, contributing to intestinal inflammation. The mechanism may be linked to the accumulation of reactive oxygen species (ROS), as the effects can be alleviated by ROS inhibitors. nih.gov
Conversely, in other cellular environments, such as macrophages stimulated with lipopolysaccharides (LPS), Zearalenone has been observed to attenuate or suppress NLRP3 inflammasome activation. oup.com In these instances, Zearalenone significantly reduces the secretion of IL-1β and inhibits the expression of cleaved caspase-1, which are critical markers of inflammasome activation. oup.commdpi.com This suppressive effect on macrophage-mediated innate immunity suggests that Zearalenone could potentially impair the host's immune response to pathogens. oup.com The dual nature of Zearalenone's effect—activating in some cells while suppressing in others—highlights the complexity of its immunomodulatory activity.
| Cellular Model | Effect of this compound on NLRP3 Inflammasome | Key Findings |
| Intestinal Epithelial Cells (IPEC-J2) | Activation | Upregulation of NLRP3, ASC, caspase-1; increased IL-1β and IL-18 release. nih.gov |
| LPS-Activated Macrophages (J774A.1) | Attenuation/Suppression | Decreased IL-1β secretion; suppressed expression of cleaved caspase-1. oup.commdpi.com |
| Rat Insulinoma Cells | Activation | Promotes NLRP3-dependent pyroptosis and inflammation via NF-κB/p65 signaling. researchgate.net |
Disruption of Toll-like Receptor (TLR4) Signaling
Toll-like receptors (TLRs) are critical for recognizing pathogen-associated molecular patterns and initiating innate immune responses. researchgate.net this compound has been shown to interfere with these crucial signaling pathways. While direct studies on TLR4 are specific, research on related TLRs provides significant insight. For example, Zearalenone can inhibit the TLR2/NFκB signaling pathway in hepatocytes. plos.org TLR2 and TLR4 share common downstream signaling adaptors, such as MyD88, which leads to the activation of transcription factors like NF-κB. researchgate.net
By inhibiting the expression of TLR2 and MyD88, Zearalenone effectively downregulates the innate immune response of hepatocytes to bacterial components. plos.org This disruption can impair the liver's ability to respond to infections. plos.org The expression of TLRs, including TLR4, can be increased in the presence of inflammatory conditions. nih.gov Zearalenone's interference with these pathways suggests a mechanism by which it can modulate host defense and inflammatory processes at a fundamental level.
Influence on Mitogen-Activated Protein Kinase (MAPK) and NF-κB Signaling Pathways
The bioactivity of this compound is significantly mediated through its influence on the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, though the effects can vary depending on the tissue type.
In swine spleen, Zearalenone exposure has been found to increase the expression of pro-inflammatory cytokines, an effect potentially driven by the activation of the JNK (c-Jun N-terminal kinase) pathway, a member of the MAPK family. nih.govoup.comnih.gov Interestingly, in the same tissue, the gene and protein expression related to p38 MAPK and NF-κB pathways were suppressed. nih.govoup.com
In contrast, studies on liver tissue have demonstrated a different response. In piglets fed a Zearalenone-contaminated diet, there was a significant reduction in the phosphorylation of p38 MAPK and a dramatic decrease in the expression of the NF-κB1 gene. murdoch.edu.au This suggests that in the liver, Zearalenone acts as a suppressor of these key inflammatory signaling pathways. murdoch.edu.au This inhibitory action on NF-κB is also observed in LPS-activated macrophages, where Zearalenone attenuates the activation of JNK, p38, and NF-κB signaling. oup.commdpi.com Furthermore, in hepatocytes responding to infection, Zearalenone inhibits the TLR2/NFκB signaling pathway. plos.org This tissue-specific modulation of MAPK and NF-κB pathways underscores the complex and multifaceted immunotoxicological profile of Zearalenone.
| Tissue/Cell Type | Pathway | Effect of this compound |
| Swine Spleen | JNK (MAPK) | Activation nih.govoup.comnih.gov |
| Swine Spleen | p38 MAPK, NF-κB | Suppression nih.govoup.com |
| Piglet Liver | p38 MAPK, NF-κB | Suppression/Inhibition murdoch.edu.au |
| Macrophages | JNK, p38, NF-κB | Attenuation/Inhibition oup.commdpi.com |
| Hepatocytes | NF-κB | Inhibition plos.org |
Epigenetic Modifications and Gene Expression Regulation by this compound
Alterations in DNA Methylation Patterns (e.g., 5-methylcytosine)
This compound has been demonstrated to induce epigenetic changes by altering DNA methylation, a fundamental mechanism for gene expression regulation. mdpi.com Studies have shown that exposure to Zearalenone can lead to an increase in the global levels of 5-methylcytosine (B146107) (5-mC), indicating a general hypermethylation of the genome. oup.comresearchgate.netnih.gov
Histone Modification Dynamics (e.g., H3K4me2, H3K9me3, H4K20me1/2/3)
Beyond DNA methylation, this compound also impacts gene regulation by altering histone modifications, the post-translational modifications of histone proteins that package DNA into chromatin. Research has identified specific changes in histone methylation marks following Zearalenone exposure.
In mouse oocytes, treatment with high doses of Zearalenone led to a notable decrease in the levels of several key histone methylation marks. oup.comnih.gov These included:
H3K4me2 (dimethylation of lysine (B10760008) 4 on histone H3), a mark generally associated with transcriptionally poised or active genes.
H3K9me3 (trimethylation of lysine 9 on histone H3), a classic hallmark of silent, compact heterochromatin.
H4K20me1, H4K20me2, and H4K20me3 (mono-, di-, and trimethylation of lysine 20 on histone H4), marks involved in chromatin compaction and cell cycle progression. oup.comnih.govdergipark.org.tr
The reduction in these diverse histone marks suggests that Zearalenone can broadly disrupt the epigenetic landscape, affecting both gene activation and silencing pathways. oup.comoup.com In other contexts, such as prenatal exposure in mice, Zearalenone has been linked to elevated levels of the repressive marks H3K9 and H3K27 in the testis of offspring, indicating that the effects can be tissue-specific and dependent on the developmental stage of exposure. murdoch.edu.au
| Histone Mark | Change Observed in Mouse Oocytes oup.comnih.gov | General Function |
| H3K4me2 | Decrease | Transcriptional activation/poising |
| H3K9me3 | Decrease | Transcriptional repression, heterochromatin |
| H4K20me1/2/3 | Decrease | Chromatin compaction, cell cycle |
Impact on Differential Gene Expression Profiles
The epigenetic alterations induced by this compound culminate in significant changes to global gene expression profiles. Microarray analyses have revealed that Zearalenone exposure can differentially regulate hundreds of genes. plos.org
In a study on the pig spleen, 480 genes were found to be differentially expressed, with 288 being up-regulated and 192 down-regulated. plos.org A functional classification of these affected genes showed a significant impact on key biological processes:
46% were involved in cellular signaling pathways.
13% were part of the cytokine network.
10% were associated with the inflammatory response. plos.org
This demonstrates that a primary consequence of Zearalenone exposure is the widespread dysregulation of genes controlling cellular communication and immunity. plos.org Further studies in different cell lines, such as mouse Leydig cells, have also identified significant changes in the expression of microRNAs (miRNAs), which are small non-coding RNAs that regulate gene expression. nih.gov The target genes of these altered miRNAs were linked to crucial signaling pathways like MAPK, PI3K-AKT, and Foxo, which are involved in processes such as oxidative stress and apoptosis. nih.gov In estrogen-responsive breast cancer cells, Zearalenone and its analogues induced gene expression profiles that were highly similar to that of 17β-estradiol, confirming its estrogen-like action at the transcriptional level. nih.gov
Impact of this compound on DNA Integrity and Repair Mechanisms
This compound, a non-steroidal estrogenic mycotoxin, exerts significant effects on the genomic stability of cells. Its genotoxic activity is a critical aspect of its molecular bioactivity, leading to various forms of DNA damage and triggering cellular repair responses. The interaction of this compound with DNA and the subsequent cellular consequences are complex, involving multiple pathways that can compromise the integrity of the genetic material.
Induction of DNA Damage (e.g., γH2AX, RAD51)
Research has consistently demonstrated that this compound and its parent compound Zearalenone (ZEA) can induce genotoxicity through several mechanisms, including DNA fragmentation, the formation of DNA adducts, and chromosomal aberrations. nih.govmdpi.com One of the primary mechanisms underlying this DNA damage is the induction of oxidative stress. mdpi.com ZEA exposure can lead to an overproduction of reactive oxygen species (ROS), which in turn can damage cellular macromolecules, including DNA. mdpi.comnih.govmdpi.com This oxidative damage is considered a crucial molecular mechanism leading to ZEA-induced DNA lesions. mdpi.com
The cellular response to DNA damage involves the activation of complex signaling pathways aimed at repairing the lesions. Key markers in this DNA Damage Response (DDR) are the phosphorylation of the histone variant H2AX to form γH2AX and the recruitment of repair proteins like RAD51.
γH2AX as a Biomarker for DNA Double-Strand Breaks:
The phosphorylation of H2AX at serine 139, resulting in γH2AX, is one of the earliest events following the formation of DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage. nih.gov γH2AX serves as a sensitive biomarker, accumulating at the sites of damage and forming distinct nuclear foci that can be visualized and quantified. nih.gov Studies on porcine granulosa cells have shown that exposure to ZEA leads to an increase in the expression of γ-H2AX, indicating the induction of DSBs. nih.gov However, the response can be cell-type specific. For instance, in a study using human hepatoma (HepG2) cells, ZEA alone at the tested concentrations did not significantly induce the formation of γ-H2AX. nih.gov
RAD51 and Homologous Recombination Repair:
RAD51 is a key recombinase protein that plays a central role in the homologous recombination (HR) pathway, a major mechanism for the high-fidelity repair of DNA double-strand breaks. researchgate.netsemanticscholar.org Following DNA damage, RAD51 is recruited to the site of the break where it facilitates the search for a homologous template to accurately repair the lesion. An upregulation or altered expression of RAD51 is often indicative of an active DNA repair process in response to genotoxic stress.
In vitro studies have provided direct evidence of ZEA's impact on RAD51 expression. Exposure of porcine granulosa cells to ZEA resulted in a significant upregulation of both the mRNA and protein expression of RAD51. nih.gov This finding suggests that ZEA-induced DNA damage activates the homologous recombination repair machinery as a cellular defense mechanism. nih.gov The increased presence of RAD51 highlights the cell's attempt to cope with the genomic instability caused by the mycotoxin.
The table below summarizes key research findings on the induction of DNA damage markers by Zearalenone in different experimental models.
| Cell Type/Model | Biomarker(s) | Observed Effect | Reference |
| Porcine Granulosa Cells | γ-H2AX | Increased expression | nih.gov |
| Porcine Granulosa Cells | RAD51 | Increased mRNA and protein expression | nih.gov |
| Human Hepatoma (HepG2) Cells | γ-H2AX | No significant induction by ZEA alone | nih.gov |
| Cultured Bovine Lymphocytes | Chromosomal Aberrations | Increased incidence | nih.gov |
| CHO cells | DNA Damage, Adducts, Sister Chromatid Exchange | Positive induction | edpsciences.org |
These findings collectively illustrate that this compound can disrupt DNA integrity, prompting a cellular response characterized by the activation of damage sensors like γH2AX and the mobilization of repair proteins such as RAD51. The extent and nature of this response can vary depending on the biological context, including cell type and the presence of other compounds. nih.govedpsciences.org
Biotransformation and Detoxification Pathways of R Zearalenone
Metabolite Formation and Stereoisomeric Transformations
(R)-Zearalenone, upon ingestion by animals or exposure to microbial environments, undergoes extensive biotransformation. These metabolic processes are broadly categorized into Phase I and Phase II reactions, leading to the formation of various metabolites with altered biological activity.
Phase I Metabolic Reduction to Zearalenols (α-ZOL, β-ZOL) and Zearalanols (α-ZAL, β-ZAL)
The primary Phase I metabolic pathway for zearalenone (B1683625) involves the reduction of the C-6' keto group, resulting in the formation of two stereoisomeric metabolites: α-zearalenol (α-ZOL) and β-zearalenol (β-ZOL) nih.govmdpi.com. This reduction is catalyzed by hydroxysteroid dehydrogenases (HSDs) mdpi.comnih.gov. The ratio of α-ZOL to β-ZOL formation is species-dependent nih.govmdpi.com. For instance, pig liver microsomes tend to produce higher amounts of α-ZOL, which exhibits greater estrogenic activity than the parent compound, while chicken microsomes predominantly produce the less estrogenic β-ZOL nih.gov. This initial reduction is a critical step as it significantly modifies the toxicological profile of the parent mycotoxin.
The biotransformation of zearalenone is not limited to animal metabolism; various microorganisms, including bacteria, yeasts, and fungi, can also convert zearalenone to its reduced metabolites, α- and β-zearalenol peerj.com.
Table 1: Key Phase I Metabolites of Zearalenone
| Metabolite | Precursor | Key Transformation | Resulting Compound |
| α-Zearalenol (α-ZOL) | Zearalenone | Reduction of C-6' keto group | C₁₈H₂₄O₅ |
| β-Zearalenol (β-ZOL) | Zearalenone | Reduction of C-6' keto group | C₁₈H₂₄O₅ |
| α-Zearalanol (α-ZAL) | Zearalenone / Zearalenols | Reduction of C11-C12 double bond | C₁₈H₂₆O₅ |
| β-Zearalanol (β-ZAL) | Zearalenone / Zearalenols | Reduction of C11-C12 double bond | C₁₈H₂₆O₅ |
Data derived from multiple sources providing general metabolic pathways for zearalenone.
Conjugated Metabolites (e.g., Zearalenone-14-O-β-D-glucoside)
Following Phase I metabolism, zearalenone and its reduced metabolites can undergo Phase II conjugation reactions. These reactions involve the attachment of polar molecules, such as glucuronic acid or sulfate, to the parent compound or its metabolites, which generally facilitates their excretion from the body nih.govnih.gov.
One of the well-documented conjugated metabolites is Zearalenone-14-O-β-D-glucoside nih.govoup.com. This compound is formed when a glucose molecule is attached to the hydroxyl group at the C-14 position of the zearalenone molecule. In addition to glucosides, sulfate conjugates of zearalenone are also known to be formed thuenen.demdpi.com. These conjugation reactions are a significant detoxification pathway, as the resulting metabolites often exhibit reduced estrogenic activity nih.gov.
Plants and fungi are also capable of producing conjugated forms of zearalenone. For example, studies have shown the conversion of zearalenone into a mixture of ZEN-14-O-β-glucoside and ZEN-16-O-β-glucoside in barley oup.com. Fungal species, such as those from the genera Rhizopus and Aspergillus, can also transform zearalenone into different conjugated forms, which are primarily sulfate and glucoside esters oup.com.
Microbial Detoxification Strategies for this compound
Microorganisms have developed various strategies to detoxify zearalenone, which can be broadly categorized as either adsorption to microbial cell walls or biotransformation into less toxic compounds. These microbial strategies are of significant interest for their potential application in decontaminating food and feed nih.govijournals.cn.
Fungal Biotransformation Mechanisms
Fungi, in particular, have demonstrated effective mechanisms for the biotransformation and detoxification of zearalenone. These mechanisms often involve enzymatic reactions that alter the chemical structure of the mycotoxin, leading to a reduction in its estrogenic activity.
A key enzyme involved in the fungal detoxification of zearalenone is Zearalenone Lactonohydrolase (ZHD101) nih.govnih.gov. This enzyme, originally identified in the fungus Clonostachys rosea (previously known as Gliocladium roseum), catalyzes the hydrolysis of the ester bond within the lactone ring of the zearalenone molecule nih.govasm.org. The gene encoding this enzyme, zhd101, has been cloned and expressed in other microorganisms, demonstrating its potential for biotechnological applications in mycotoxin detoxification nih.gov. Several other zearalenone lactonases have since been identified and characterized from various microorganisms nih.govnih.gov.
The enzymatic action of Zearalenone Lactonohydrolase results in the opening of the lactone ring of zearalenone nih.govasm.org. This hydrolysis reaction transforms the cyclic ester into a linear carboxylic acid structure. The resulting product, hydrolyzed zearalenone (HZEN), is significantly less estrogenic than the parent zearalenone molecule nih.govmdpi.com. Subsequent spontaneous decarboxylation of HZEN can lead to the formation of decarboxylated hydrolyzed zearalenone (DHZEN), which is also a non-estrogenic metabolite nih.govmdpi.com. This process of lactone ring opening represents a crucial detoxification pathway, as it effectively eliminates the structural features responsible for the estrogenic activity of zearalenone nih.govnih.gov.
Table 2: Fungal Detoxification of Zearalenone
| Detoxification Mechanism | Key Enzyme | Fungal Species Example | Resulting Product(s) | Impact on Estrogenicity |
| Lactone Ring Hydrolysis | Zearalenone Lactonohydrolase (ZHD101) | Clonostachys rosea | Hydrolyzed Zearalenone (HZEN), Decarboxylated Hydrolyzed Zearalenone (DHZEN) | Significantly Reduced |
Data synthesized from studies on fungal biotransformation of zearalenone.
Role of Specific Fungal Strains (e.g., Clonostachys rosea, Trichosporon mycotoxinivorans)
Certain fungal species have demonstrated a significant capacity to biotransform and detoxify zearalenone (ZEA). This detoxification is primarily achieved by cleaving the macrocyclic lactone ring of the ZEA molecule, which is crucial for its estrogenic activity.
Clonostachys rosea (also known by its synonym Gliocladium roseum) effectively metabolizes zearalenone by hydrolyzing the lactone ring. nih.gov This process is catalyzed by the enzyme zearalenone lactonohydrolase (ZHD101). nih.goviobc-wprs.org The expression of the gene encoding this enzyme, zhd101, is induced in a dose-dependent manner by the presence of ZEA. nih.gov The cleavage of the lactone ring results in the formation of a non-estrogenic compound, 1-(3,5-dihydroxyphenyl)-10'-hydroxy-1'E-undecene-6'-one. nih.gov This detoxification ability is a key component of C. rosea's antagonistic activity against ZEA-producing Fusarium species, as it allows the fungus to tolerate and overcome the toxic effects of ZEA in its environment. nih.goviobc-wprs.org
Trichosporon mycotoxinivorans , a basidiomycete yeast, also detoxifies zearalenone by opening the macrocyclic ring. nih.govasm.orgnih.gov However, the mechanism differs slightly from that of C. rosea. T. mycotoxinivorans converts ZEA into a novel, non-estrogenic metabolite named ZOM-1. nih.govasm.orgnih.gov The structure of ZOM-1 has been identified as (5S)-5-({2,4-dihydroxy-6-[(1E)-5-hydroxypent-1-en-1-yl]benzoyl}oxy)hexanoic acid. nih.govasm.orgnih.gov This transformation involves an opening of the macrocyclic ring at the ketone group. asm.orgnih.gov The proposed pathway involves a Baeyer-Villiger oxidation followed by the opening of the newly formed lactone. nih.govcabidigitallibrary.org Studies have confirmed that ZOM-1 exhibits no estrogenic activity, even at concentrations a thousand times higher than that of ZEA. nih.govasm.orgnih.gov
| Fungal Strain | Enzyme/Mechanism | Metabolite(s) | Estrogenic Activity of Metabolite |
| Clonostachys rosea | Zearalenone lactonohydrolase (ZHD101) | 1-(3,5-dihydroxyphenyl)-10'-hydroxy-1'E-undecene-6'-one | Non-estrogenic nih.gov |
| Trichosporon mycotoxinivorans | Baeyer-Villiger oxidation and lactone opening | (5S)-5-({2,4-dihydroxy-6-[(1E)-5-hydroxypent-1-en-1-yl]benzoyl}oxy)hexanoic acid (ZOM-1) | Non-estrogenic nih.govasm.orgnih.gov |
Bacterial Degradation Mechanisms
Bacterial detoxification of zearalenone is mediated by various enzymes that modify its structure, leading to a reduction in toxicity.
Peroxidase: Peroxidase enzymes have been reported to effectively degrade zearalenone. nih.gov For example, dye-decolorizing peroxidases from fungi like Pleurotus ostreatus have shown the ability to break down ZEA. sciopen.com
Peroxiredoxin: This enzyme plays a role in the degradation of ZEA, particularly in the presence of hydrogen peroxide. peerj.com A recombinant peroxiredoxin (Prx) from Acinetobacter sp. SM04 has demonstrated the ability to degrade ZEA. peerj.com More specifically, peroxiredoxin from Acinetobacter nosocomialis Y1 was able to reduce ZEA concentration by 91.12% within 24 hours. nih.gov The detoxification enzyme in Acinetobacter pittii has been identified as an NADH-dependent peroxiredoxin. sciopen.com
Aromatic Ring Cleavage: The structure of zearalenone includes a dihydroxybenzoic acid lactone. nih.govmdpi.com Cleavage of the aromatic dihydroxybenzene ring is a potential and effective method for complete detoxification. nih.govmdpi.com This mechanism has been suggested for strains like Rhodococcus pyridinivorans, which are known for their ability to degrade aromatic compounds. nih.gov
Several bacterial genera have been identified for their zearalenone-degrading capabilities.
Acinetobacter : Species within this genus are effective ZEA degraders. Acinetobacter nosocomialis Y1 produces enzymes, including Porin and Peroxiredoxin, that can simultaneously degrade aflatoxin B1 and zearalenone. nih.gov Acinetobacter pittii M-1, isolated from soil, also shows high degradation efficiency, transforming ZEA into the less toxic zearalenone 4-sulfate via an NADH-dependent peroxiredoxin. sciopen.com
Rhodococcus pyridinivorans : The K408 strain of this bacterium has been shown to effectively eliminate zearalenone. nih.gov A key advantage of this strain is that its degradation pathway does not appear to produce bioactive estrogenic metabolites, suggesting a complete detoxification process, possibly through the opening of the aromatic ring. nih.gov
Pseudomonas putida : The ZEA-1 strain of Pseudomonas putida can utilize zearalenone as its sole source of carbon. thescipub.com This degradation capability has been linked to a plasmid, indicating that the genetic information for detoxification can potentially be transferred to other bacteria. thescipub.com Another strain, Pseudomonas otitidis TH-N1, isolated from rumen fluid, also demonstrated significant ZEA degradation activity. researchgate.net
| Bacterial Strain | Key Enzyme(s) / Mechanism | Degradation Product(s) |
| Acinetobacter nosocomialis Y1 | Porin, Peroxiredoxin | β-Zearalanol nih.gov |
| Acinetobacter pittii M-1 | NADH-dependent Peroxiredoxin | Zearalenone 4-sulfate sciopen.com |
| Rhodococcus pyridinivorans K408 | Aromatic ring cleavage (putative) | Non-estrogenic metabolites nih.gov |
| Pseudomonas putida ZEA-1 | Plasmid-mediated degradation | Less toxic metabolites thescipub.com |
Microbial Adsorption-Based Remediation
In addition to enzymatic degradation, another significant mechanism for microbial detoxification of zearalenone is physical adsorption. nih.govnih.gov In this process, the mycotoxin binds to the surface of microbial cells, forming a stable complex that can be removed from the substrate, thereby reducing its bioavailability in liquid systems. nih.govfrontiersin.org
The cell walls of certain microorganisms, such as lactic acid bacteria and yeasts, possess special structures that facilitate the adsorption of ZEA. nih.govnih.govfrontiersin.org This binding is often a stable and largely irreversible process. nih.gov For example, heat treatment of Lactobacillus plantarum cells was found to enhance their ZEA adsorption capacity by altering the cell structure. researcher.life The primary force driving this interaction is often hydrophobicity rather than electrostatic interaction. researcher.life This method is considered a promising strategy as it does not involve chemical modification of the feed and relies on the binding capacity of safe, non-pathogenic microbes. nih.govpeerj.com
Plant-Mediated Detoxification Mechanisms
Plants have evolved their own detoxification systems to cope with xenobiotics like mycotoxins, often involving a multi-phase process. frontiersin.org For zearalenone, a key detoxification pathway is conjugation with sugars, a process known as glycosylation. nih.govnih.gov This is a Phase II detoxification reaction catalyzed by UDP-dependent glycosyltransferases (UGTs). nih.gov
In this process, a glucose molecule is attached to the zearalenone structure, forming a zearalenone-glucoside conjugate. nih.govresearchgate.net One of the identified metabolites is zearalenone-14-O-β-glucoside. nih.gov This conjugation increases the polarity and water solubility of the mycotoxin, which generally reduces its toxicity and bioavailability. frontiersin.orgnih.gov Studies have confirmed that zearalenone-14-O-β-glucoside does not interact with the human estrogen receptor in vitro, indicating a successful detoxification. nih.gov This glycosylation mechanism is a crucial part of the plant's defense against the harmful effects of zearalenone contamination. frontiersin.orgresearchgate.net
Molecular Basis of Detoxification in Transgenic Plants
The detoxification of zearalenone in transgenic plants is primarily achieved through the introduction and expression of genes encoding specific zearalenone-degrading enzymes. A key example of this approach is the utilization of the zhd101 gene, isolated from the fungus Clonostachys rosea. This gene encodes a lactonohydrolase, ZHD101, which effectively detoxifies zearalenone by hydrolyzing its macrolide lactone ring. nih.govnih.govresearchgate.net This enzymatic action converts the estrogenic zearalenone molecule into a non-estrogenic product, 1-(3,5-dihydroxy-phenyl)-10′-hydroxy-1′-undecen-6′-one. nih.gov
The molecular strategy involves genetically modifying plants to express the zhd101 gene. Research has demonstrated the successful expression of this gene in a model cereal plant, rice. nih.govnih.gov In one study, a fusion gene, egfp::zhd101, was created by linking the gene for enhanced green fluorescence protein (EGFP) to the zhd101 gene. This fusion allows for visual monitoring of the enzyme's expression. nih.govasm.org
Transgenic rice plants expressing this gene have shown significant zearalenone degradation capabilities. Protein extracts from the leaves of these transgenic plants, when incubated with zearalenone, led to a substantial decrease in the toxin's concentration, as confirmed by high-performance liquid chromatography (HPLC) analysis. nih.gov Furthermore, detoxification activity was also observed in vivo within the transgenic seeds. nih.gov This demonstrates that the ZHD101 enzyme, produced within the plant cells, is functional and can neutralize zearalenone, providing a basis for developing mycotoxin-resistant crops. nih.gov The expression of the zhd101 gene in transgenic plants offers a cost-effective and efficient system for protecting important cereal crops like wheat and maize from zearalenone contamination. nih.gov
Advanced Bioremediation Approaches and Strategies
Advanced bioremediation strategies for this compound focus on leveraging biological systems, particularly microorganisms and their enzymes, for efficient and safe detoxification. These approaches are considered environmentally friendly alternatives to physical and chemical degradation methods, which can be harsh and non-specific. nih.govpeerj.com
Screening and Cloning of Bioactive Enzyme Genes for Degradation
A crucial strategy in developing effective bioremediation tools is the identification and cloning of genes that encode enzymes capable of degrading zearalenone. nih.gov This process involves screening various microorganisms to find those that can effectively break down the mycotoxin and then isolating the specific enzymes responsible for this activity.
The hydrolase ZHD101 from Clonostachys rosea is a widely studied zearalenone-degrading enzyme. nih.gov The gene encoding this enzyme, zhd101, has been successfully cloned and expressed in various host organisms, including Escherichia coli, Saccharomyces cerevisiae, and Pichia pastoris. nih.govpeerj.comresearchgate.net
Recent research has expanded the arsenal of known zearalenone-degrading enzymes by screening for novel candidates. For instance, three new enzymes—CLA, EXO, and TRI—were identified based on their sequence homology to ZHD101. nih.gov The genes for these enzymes were cloned and expressed in E. coli, and the resulting purified enzymes demonstrated high zearalenone-degrading activity. nih.gov Other cloned enzyme genes include ZENC from Neurospora crassa and a peroxiredoxin gene from Acinetobacter sp. SM04. nih.govpeerj.com The laccase gene from the fungus P. pulmonarius has also been cloned and expressed in Pichia pastoris, yielding a recombinant protein with the ability to degrade zearalenone. nih.gov
The table below summarizes the characteristics of some of these cloned enzymes.
| Enzyme | Source Organism | Recombinant Host | Optimal pH | Optimal Temperature (°C) | Specific Activity (U/mg) |
| ZHD101 | Clonostachys rosea | Escherichia coli | 9.0 | 45 | 242.8 |
| CLA | Homology to ZHD101 | Escherichia coli | 7.0 | 40 | 114.8 |
| EXO | Homology to ZHD101 | Escherichia coli | 9.0 | 40 | 459.0 |
| TRI | Homology to ZHD101 | Escherichia coli | 9.5 | 40 | 239.8 |
This table presents data on the biochemical properties of several cloned zearalenone-degrading enzymes. nih.gov
The cloning and expression of these genes in microbial hosts facilitate the large-scale production of these enzymes for use as detoxification agents in food and feed. nih.gov
Application of Combined Microbial Strains
The use of combined microbial strains, or microbial consortia, represents another advanced strategy for the bioremediation of zearalenone. This approach is based on the principle that different microorganisms may have complementary metabolic pathways, leading to more efficient and complete degradation of the target compound.
Research has shown that a mixed culture of bacteria enriched from soil was able to completely degrade zearalenone when it was provided as the sole carbon source. oup.com Interestingly, when the individual bacterial isolates from this mixed culture were purified, they lost their ability to degrade the mycotoxin, even when recombined. oup.com This suggests a synergistic interaction within the original mixed culture was essential for the complete breakdown of zearalenone. oup.com
In another study, the combination of different probiotic strains was shown to be more effective than individual strains. For example, a combination of Bacillus subtilis, Lactobacillus casei, and Candida utilis in a 1:1:1 ratio significantly improved the degradation rate of zearalenone compared to the use of Bacillus subtilis alone.
The application of microbial consortia can also be combined with enzymatic treatments. The synergistic use of compound probiotics with mycotoxin-degrading enzymes can further enhance the degradation rates of mycotoxins. This integrated approach holds promise for developing robust and effective detoxification strategies for zearalenone-contaminated commodities.
Based on a comprehensive review of scientific literature, there is a significant lack of specific research on the chemical compound This compound concerning the ecological and environmental topics outlined in your request. The vast majority of available studies focus on "zearalenone" (ZEN) in its naturally occurring form or as a general chemical entity without specifying its stereochemistry.
It is critical to note that the naturally produced enantiomer of zearalenone by Fusarium and Gibberella species has been identified as (S)-Zearalenone . nih.govwikipedia.orgrsc.org Consequently, research into the ecological roles and interactions of this mycotoxin has been conducted almost exclusively on the (S)-enantiomer and its metabolites, such as α-zearalenol and β-zearalenol.
No specific data could be located for This compound for the following requested topics:
Antifungal activity against competing fungi.
Function as a fungal defense metabolite.
Effects on plant callus proliferation and cell differentiation.
Modulation of drought stress responses and antioxidant enzyme activity in plants.
Therefore, it is not possible to generate a scientifically accurate article that focuses solely on This compound while adhering to the provided outline, as the specific research findings for this particular stereoisomer are not available in the public domain. Any attempt to do so would involve extrapolating data from the (S)-enantiomer, which would be scientifically unfounded and violate the strict constraints of the request.
Ecological Interactions and Environmental Fate of R Zearalenone
Interactions with Host Plants
Influence on Plant Physiological Processes and Development
Impact on Plant Generative Development and Yield
(R)-Zearalenone, a mycotoxin produced by fungi of the Fusarium genus, has been observed to have a significant influence on the generative development and yield of various plant species. researchgate.netmdpi.com Research indicates that the exogenous application of zearalenone (B1683625) (ZEN) and its derivatives can stimulate the generative development in winter plants, suggesting a potential role in the flowering mechanism. researchgate.netmdpi.com
Studies have demonstrated that treating seeds with a zearalenone solution can lead to increased yields in crops like wheat and soybean. researchgate.netcas.cz For instance, soaking wheat and soybean seeds in a ZEN solution resulted in a notable increase in the number and mass of seeds produced. cas.cz Specifically, in one study, soybean seed numbers increased by 22% and seed mass by 28%, while wheat grain numbers rose by 19% and grain mass by 24%. cas.cz
Furthermore, zearalenone has been shown to affect in vitro cultures by influencing callus proliferation and cell differentiation in a manner similar to auxins, a class of plant hormones. researchgate.net In winter rape, ZEN treatment impacted callus growth and cell development, reinforcing the idea of its hormonal properties in plants. researchgate.net Research on wheat anther cultures revealed that the addition of ZEN to the induction medium stimulated microspore embryogenesis, leading to the production of androgenic structures in all tested genotypes and overcoming genotypic recalcitrance. mdpi.com
The stimulating effect of ZEN on flowering induction has been noted to potentially substitute the low-temperature requirement for vernalization in winter wheat. mdpi.com An increase in endogenous ZEN levels has also been recorded during the vernalization of many winter plants. mdpi.com
Below is a data table summarizing the effects of Zearalenone on plant yield.
| Plant Species | Treatment | Effect on Yield | Reference |
| Soybean (cv. Aldana) | Seed soaking in ZEN solution (4 mg dm-3) | 22% increase in seed number, 28% increase in seed mass | cas.cz |
| Spring Wheat (cv. Torka) | Seed soaking in ZEN solution (4 mg dm-3) | 19% increase in grain number, 24% increase in grain mass | cas.cz |
| Wheat | Watering and soaking grains with ZEN solution | Higher yields | researchgate.net |
| Soybean | Watering and soaking grains with ZEN solution | Higher yields | researchgate.net |
Hypotheses on this compound as a Plant Hormone or Signaling Molecule
The observed effects of zearalenone on plant growth and development have led to the hypothesis that it may function as a plant hormone or a signaling molecule. researchgate.netmdpi.com Several lines of evidence support this theory. The ability of exogenously applied ZEN to stimulate generative development, such as flowering, points to its involvement in plant reproductive processes. researchgate.netmdpi.com
The auxin-like activity of zearalenone in in vitro cultures is a significant finding. researchgate.net Its influence on callus proliferation and cell differentiation mimics the action of auxins, which are crucial for plant growth and development. researchgate.net This suggests that ZEN might interact with or modulate plant hormonal pathways.
Furthermore, the observation that ZEN can partially replace the cold treatment required for vernalization in some winter wheat varieties suggests it plays a role in the signaling pathways that regulate flowering time. mdpi.com The detection of increased endogenous ZEN levels during vernalization in winter plants further strengthens this hypothesis. mdpi.com While the structural similarity between zearalenone and animal estrogens is well-known, its effects on plants appear to be more akin to those of auxins, despite the lack of significant structural resemblance. researchgate.net
However, it is crucial to note that the idea of zearalenone as a plant hormone is still considered a hypothesis. mdpi.com While the effects of ZEN on plants are well-documented, inferring its biological function solely from these effects can be misleading. mdpi.com Further research is needed to fully elucidate the mechanisms by which zearalenone influences plant physiology and to confirm its role as a natural regulator of plant growth and development. researchgate.net
Interactions within Complex Microbial Communities (Fungi and Bacteria)
This compound not only affects plants but also plays a role in the intricate interactions within microbial communities, particularly between fungi and bacteria.
Cross-Kingdom Communication and Biofilm Modulation
Zearalenone has been shown to influence the formation of biofilms, which are complex communities of microorganisms. frontiersin.org Research has demonstrated that the Fusarium mycotoxin zearalenone can reduce the formation of biofilms by the yeast Candida. frontiersin.org This suggests that mycotoxins like zearalenone may be important in the communication and assembly processes that lead to the formation of mixed-species biofilms in various ecological niches. frontiersin.orgnih.gov
The interactions between fungi and bacteria can also influence the production of mycotoxins. frontiersin.org For instance, co-culturing Fusarium culmorum with the fungus Alternaria tenuissima has been reported to significantly increase the production of both deoxynivalenol (B1670258) (DON) and zearalenone. frontiersin.org Conversely, the presence of certain bacteria can lead to a decrease in mycotoxin accumulation. frontiersin.org
Mycotoxins can act as signaling molecules in these complex communities, a phenomenon sometimes referred to as cross-kingdom communication. uminho.ptmdpi.com They can function as antimicrobials, shaping the composition of the microbial niche. frontiersin.org Some mycotoxins have been found to inhibit bacterial quorum sensing, which is a form of cell-to-cell communication that bacteria use to coordinate group behaviors. frontiersin.org This disruption of communication is a key aspect of the chemical warfare that can occur in microbial ecosystems. frontiersin.org
Advanced Analytical Methodologies for R Zearalenone Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of (R)-Zearalenone analysis, enabling the separation of the target analyte from complex sample matrices and its subsequent quantification. High-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS/MS), and gas chromatography-mass spectrometry (GC-MS/MS) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC) is a widely applied method for the determination of zearalenone (B1683625) and its derivatives in various commodities. core.ac.uk It offers robust and reliable quantification, often coupled with different detectors to enhance sensitivity and selectivity.
HPLC with fluorescence detection (FLD) is a highly sensitive and selective method for quantifying zearalenone and its metabolites, which are naturally fluorescent compounds. core.ac.uk The selection of optimal excitation and emission wavelengths is critical for achieving the best analytical performance. Studies have explored various wavelength combinations to maximize the fluorescence signal for zearalenone and its key metabolites. vscht.cz For instance, excitation wavelengths of 236 nm and 274 nm with an emission wavelength of 440 nm have been successfully used. core.ac.uk The use of an acetonitrile (B52724)/water mobile phase is common, with varying ratios to achieve optimal separation of zearalenone and its metabolites like α-zearalenol and β-zearalenol. core.ac.ukresearchgate.net
A study comparing different clean-up techniques for animal feed analysis found that immunoaffinity clean-up prior to HPLC-FLD provided a reliable method for the quantitative determination of zearalenone (ZEA) and α-zearalenol (α-ZOL). researchgate.net Using an acetonitrile:water (50:50, v/v) mobile phase, good separation was achieved. researchgate.net Another rapid method for determining zearalenone in edible oils involved extraction with an alkaline methanol and water mixture followed by HPLC-FLD analysis. researchgate.net
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 274 nm | core.ac.ukresearchgate.netepa.gov |
| Emission Wavelength (λem) | 440 nm | core.ac.ukresearchgate.netepa.gov |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) | researchgate.netepa.gov |
| Flow Rate | 1.0 ml/min | core.ac.ukresearchgate.net |
| Limit of Quantitation (LOQ) | 5 ppb in cereals | epa.gov |
This table presents typical parameters for HPLC-FLD analysis of Zearalenone.
While fluorescence detection offers higher sensitivity, HPLC with UV detection is also utilized for the analysis of zearalenone. core.ac.uk The maximum absorbance for zearalenone is observed at 235 nm. core.ac.uk Although less sensitive than FLD, UV detection can be sufficient for in vitro metabolism studies where analyte concentrations are relatively high. core.ac.uk The limits of detection with UV are generally higher than with fluorescence, with one study reporting detection limits ranging from 0.5 to 2 ng/mg of S9 proteins. core.ac.uk
| Parameter | Value | Reference |
| UV Detection Wavelength | 235 nm | core.ac.uk |
| Mobile Phase | Water/Acetonitrile (55:45, v/v) | core.ac.uk |
| Flow Rate | 1.0 ml/min | core.ac.uk |
| Limit of Detection | 0.5 to 2 ng/mg S9 proteins | core.ac.uk |
This table outlines common parameters for HPLC-UV analysis of Zearalenone.
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a powerful technique for the determination of zearalenone and its metabolites, offering high sensitivity and specificity. nih.govtandfonline.com This method is particularly valuable for identifying and quantifying a wide array of metabolites in complex biological matrices. nih.govtandfonline.com In one study, LC-MS/MS was used to elucidate the biotransformation products of zearalenone in the model plant Arabidopsis thaliana, identifying 17 different metabolites, including glucosides and malonylglucosides. nih.govtandfonline.com
The method typically involves reversed-phase chromatography, for instance, using a C18 column with a mobile phase gradient of methanol and aqueous ammonium acetate (B1210297). nih.gov For quantification, external calibration with mixed standards is often employed. nih.gov LC-MS/MS has been successfully used to analyze zearalenone in various cereals, with a quantification limit of 3 ppb being achieved using an electrospray ionization (ESI) interface in negative ion mode. epa.gov The parent ion of m/z 317 and the product ion of m/z 175 are commonly selected for selective determination. epa.gov
A comparison of sample preparation methods for wheat analysis showed that both a modified QuEChERS method and a Bond Elut Mycotoxin SPE cartridge provided excellent analyte sensitivity for LC-MS/MS detection, with limits of quantification in the low µg/kg range. agilent.com
| Parameter | Value | Reference |
| Ionization Mode | Electrospray Ionization (ESI) Negative | epa.gov |
| Parent Ion (m/z) | 317 | epa.gov |
| Product Ion (m/z) | 175 | epa.gov |
| Limit of Quantification | 3 ppb in cereals | epa.gov |
| Recovery in Cereals | 66.4% to 96.1% | epa.gov |
This table summarizes key parameters for LC-MS/MS analysis of Zearalenone.
Gas chromatography-mass spectrometry (GC-MS) and its tandem version (GC-MS/MS) are also employed for the analysis of zearalenone and its derivatives, offering low detection limits and high selectivity. nih.govresearchgate.net A significant consideration for GC-based methods is the need for derivatization, as zearalenone and its metabolites are not sufficiently volatile for direct analysis. researchgate.netpjoes.com Silylation is a common derivatization technique, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net
A GC-MS method was developed for the determination of zearalenone and five of its derivatives in feed, utilizing an immunoaffinity column for sample cleanup followed by silane derivatization. nih.govnih.gov This method demonstrated good linearity and achieved limits of detection below 1.5 µg/kg and limits of quantification below 5.0 µg/kg. nih.govnih.gov Another study focused on the analysis of zearalenone in aqueous environments using GC-MS with electron ionization, achieving detection limits at the ng/dm³ level after solid-phase extraction and derivatization. pjoes.com
| Parameter | Value | Reference |
| Derivatization | Silylation (e.g., with BSTFA) | researchgate.netpjoes.com |
| Cleanup | Immunoaffinity Column | nih.govnih.gov |
| Limits of Detection (LODs) in Feed | < 1.5 µg/kg | nih.govnih.gov |
| Limits of Quantification (LOQs) in Feed | < 5.0 µg/kg | nih.govnih.gov |
| Average Spike Recoveries in Feed | 89.6% to 112.3% | nih.govnih.gov |
This table highlights important aspects of GC-MS/MS analysis of Zearalenone and its derivatives.
High-Performance Liquid Chromatography (HPLC)
Immunoassay-Based Detection Systems
Immunoassay-based methods provide rapid and sensitive screening tools for the detection of zearalenone. These techniques are based on the specific binding between an antibody and the zearalenone antigen.
One common format is the competitive enzyme-linked immunosorbent assay (ELISA). r-biopharm.com In this assay, free zearalenone in a sample competes with enzyme-labeled zearalenone for a limited number of specific antibody binding sites. r-biopharm.com The signal produced is inversely proportional to the concentration of zearalenone in the sample. ELISA kits are commercially available and can be used for screening cereals and serum samples. r-biopharm.com These assays can often detect zearalenone as well as its main metabolites, such as α-zearalenol and β-zearalenol. r-biopharm.com
Another immunoassay format is the fluorescence polarization immunoassay (FPIA). nih.gov A key advantage of FPIA is that it does not require a separation step to remove unbound label, which reduces the assay time. nih.gov An FPIA developed for zearalenone in maize could detect as little as 0.11 µg/g of the toxin within 10 minutes and showed cross-reactivity with several zearalenone analogs. nih.gov
More advanced immunosensor technologies have also been developed. For example, a competitive enzyme-linked immunosorbent assay using magnetic nanoparticles as a solid support and chemiluminescent detection has been reported to have a detection limit of 0.04 ng/mL for zearalenone. ripublication.com Additionally, novel optical waveguide lightmode spectroscopy (OWLS)-based immunosensors have demonstrated exceptionally low limits of detection, reaching 0.002 pg/mL in a competitive format. nih.gov
| Immunoassay Type | Principle | Limit of Detection | Reference |
| ELISA | Competitive binding for antibody sites | 1.25 µg/kg in cereals | vscht.czr-biopharm.com |
| Fluorescence Polarization Immunoassay (FPIA) | No separation of bound/unbound label required | 0.11 µg/g in maize | nih.gov |
| Magnetic Nanoparticle-based ELISA | Chemiluminescent detection | 0.04 ng/mL | ripublication.com |
| Optical Waveguide Lightmode Spectroscopy (OWLS) Immunosensor | Label-free detection | 0.002 pg/mL | nih.gov |
This table provides an overview of different immunoassay-based detection systems for Zearalenone.
Enzyme-Linked Immunosorbent Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological method for the quantitative detection of zearalenone in diverse matrices such as cereal crops and animal feeds. hygiena.com The most common format for zearalenone detection is the competitive ELISA (cELISA).
The principle of the competitive ELISA involves competition between the free zearalenone in the sample and a known amount of enzyme-labeled zearalenone for a limited number of specific antibody binding sites, which are typically coated onto a polystyrene microwell plate. hygiena.comr-biopharm.com In a competitive indirect ELISA (icELISA), the microplate wells are coated with a zearalenone-protein conjugate (e.g., ZEN-OVA), and the zearalenone-specific antibody is incubated with the sample. asm.orgmdpi.com The amount of antibody that binds to the coated antigen is inversely proportional to the concentration of zearalenone in the sample. A secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), is then added to detect the bound primary antibody. asm.org The subsequent addition of a substrate results in a color change, which is measured spectrophotometrically. The intensity of the color is inversely related to the concentration of zearalenone in the sample.
Sample preparation for ELISA typically involves extracting the toxin from a ground sample using a solvent mixture, most commonly 70% methanol in water. hygiena.comasm.orgmdpi.com Various studies have focused on optimizing ELISA protocols to enhance sensitivity and specificity.
| Assay Type | Key Parameters | Sensitivity (IC50) | Limit of Detection (LOD) | Matrix | Reference |
|---|---|---|---|---|---|
| Indirect Competitive ELISA (icELISA) | Monoclonal antibody (mAb) 2B6, ZEN-OVA coating antigen | 8.69 µg/L | 0.76 µg/L | Maize, Wheat, Pig Feed | mdpi.com |
| Indirect Competitive ELISA (icELISA) | ZEN-OVA coating antigen, anti-ZEN Ab | 0.85 ± 0.04 µg/L | 0.22 ± 0.08 µg/L (IC15) | - | nih.gov |
| Competitive Indirect ELISA | Rabbit anti-zearalenone antibody, Z-oxime poly-L-lysine solid phase | Response range: 1-50 ng/mL | 1 ng/mL | Corn, Wheat, Pig Feed | asm.org |
Colloidal Gold Immunochromatography
Colloidal Gold Immunochromatography, also known as a lateral flow assay or strip test, is a rapid and user-friendly method for the qualitative or semi-quantitative detection of zearalenone. neogen.comnih.gov This technique is based on the principles of competitive immunoassay and utilizes gold nanoparticles as a colorimetric reporter. nih.govmdpi.com
The test strip consists of a sample pad, a conjugate pad, a nitrocellulose membrane with a test line (T-line) and a control line (C-line), and an absorption pad. The conjugate pad contains monoclonal antibodies specific to zearalenone, which are conjugated to colloidal gold nanoparticles. neogen.comnih.gov The T-line is coated with a zearalenone-protein conjugate (e.g., ZEN-OVA), and the C-line is coated with a secondary antibody.
When a sample extract is applied to the sample pad, it migrates along the strip via capillary action. If zearalenone is present in the sample, it will bind to the gold-labeled antibodies on the conjugate pad. neogen.com This complex then flows past the T-line, unable to bind to the immobilized ZEN-protein conjugate. As a result, the T-line shows a weaker color intensity or no color at all, indicating a positive result. If the sample is free of zearalenone, the gold-labeled antibodies will bind to the T-line, producing a visible colored line. The C-line should always appear, confirming the strip is working correctly. The entire assay can typically be completed within 5-15 minutes. nih.govresearchgate.net
| Parameter | Finding/Value | Matrix | Reference |
|---|---|---|---|
| Detection Limit (Visual) | 15 ng/mL | Wheat | nih.gov |
| Detection Limit (Visual) | 100 ng/mL | - | researchgate.net |
| Range of Quantitation (Reader-based) | 50 - 1,200 ppb | Corn, Wheat, Grain Products | neogen.com |
| Assay Time | 5 minutes | Wheat | nih.gov |
| Assay Time | 6 minutes | Corn, Wheat, Grain Products | neogen.com |
| Optimal Gold Nanoparticle Size | 30 nm | - | nih.gov |
Biosensor Development for Advanced Detection and Monitoring
Biosensors are analytical devices that integrate a biological recognition element with a physicochemical transducer to generate a measurable signal proportional to the concentration of a target analyte. nih.govesrgroups.org For zearalenone detection, research has focused on developing various types of biosensors, including electrochemical, optical, and piezoelectric systems, offering high sensitivity, selectivity, and potential for miniaturization and real-time monitoring. nih.govmdpi.com
Electrochemical Biosensors
Electrochemical biosensors measure changes in electrical signals (such as current, potential, or impedance) that occur during the interaction between the biorecognition element and the target analyte. nih.govresearchgate.net These biosensors are noted for their high sensitivity, low cost, and potential for portability. nih.gov
A common approach involves the development of electrochemical immunosensors where antibodies specific to zearalenone are immobilized on the surface of an electrode. nih.gov To enhance sensitivity and performance, the electrode surface, often a screen-printed carbon electrode (SPCE), is frequently modified with nanomaterials. nih.gov Materials like gold nanoparticles (AuNPs), multi-walled carbon nanotubes (MWCNTs), and reduced carboxylated graphene oxide (rGO-COOH) are used to increase the surface area, improve electrical conductivity, and facilitate antibody immobilization. nih.govnih.gov
In a typical competitive assay format, the zearalenone in the sample competes with a labeled zearalenone conjugate for binding to the immobilized antibodies. The resulting change in the electrochemical signal is then measured using techniques like voltammetry or amperometry. nih.gov Recent advancements include the use of mimic peptides, screened through molecular simulation, as the recognition element instead of antibodies. nih.gov
| Sensor Type | Recognition Element | Key Features | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| Electrochemical Sensor | Mimic Peptide | Modified with AuNPs and rGO-COOH | 0.01 - 10 ng/mL | 0.91 pg/mL | nih.gov |
| Electrochemical Immunosensor | Polyclonal Antibodies | SPCE modified with MWCNTs and AuNPs | - | - | nih.gov |
| Microfluidic Electrochemical Immunosensor | Specific Antibody | Magnetic beads for antibody immobilization; HRP enzyme tracer | - | Detects 1 ppb (from samples containing 20 ppb) | rsc.org |
Optical and Bioluminescent Whole-Cell Biosensors
Optical biosensors detect changes in light properties resulting from the specific binding of an analyte. For zearalenone, methods like planar waveguide (PW) and surface plasmon resonance (SPR) have been developed. nih.govmdpi.com A planar waveguide immunosensor, for instance, operates as a polarization interferometer. mdpi.com Circularly polarized light is coupled into the waveguide, and any molecular binding events on the sensor surface, where ZON-specific antibodies are immobilized, cause a change in the refractive index. This change induces a phase shift between the components of the polarized light, which is converted into a measurable signal. nih.govmdpi.com
Bioluminescent biosensors represent another innovative approach. One such system uses a recombinant peptidomimetic Gaussia luciferase (GLuc) fusion protein as a tracer in a competitive immunoassay. nih.gov A peptide that mimics zearalenone is identified and fused with the bioluminescent GLuc enzyme. This fusion protein competes with zearalenone from the sample for binding to a limited number of anti-zearalenone antibodies. The resulting light signal is inversely proportional to the zearalenone concentration. nih.gov
Whole-cell biosensors utilize genetically engineered microorganisms that produce a detectable signal, such as bioluminescence, in response to specific substances. researchgate.netnih.gov For example, bacteria can be engineered with a lux reporter gene fused to a promoter that is induced by a specific class of chemicals, such as DNA-damaging agents. researchgate.net While direct whole-cell biosensors for this compound are less common, the technology provides a framework for developing sensors that can screen for the biological effects of mycotoxins. These cells can be immobilized on transducers like optical fibers to create self-contained sensor modules for environmental monitoring. researchgate.net
| Sensor Type | Principle | Dynamic Working Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Planar Waveguide (PW) Immunosensor | Polarization Interferometry | 0.01 - 1000 ng/mL | 0.01 ng/mL | nih.gov |
| Imaging Surface Plasmon Resonance (iSPR) | Competitive Immunoassay | - | 24 µg/kg (in wheat) | nih.gov |
| Bioluminescent Immunosensor | Competitive assay with peptidomimetic GLuc-fusion protein | - | Comparable or better than commercial ELISA kits (e.g., 5 ng/mL) | nih.gov |
Piezoelectric Biosensors
Piezoelectric biosensors utilize piezoelectric crystals, such as quartz, which oscillate at a specific frequency. These devices, often referred to as quartz crystal microbalance (QCM) sensors, operate by measuring changes in mass on the crystal's surface. nih.gov
In the context of an immunosensor, the crystal surface is coated with zearalenone-specific antibodies. nih.gov When the sensor is exposed to a sample containing zearalenone, the mycotoxin binds to the immobilized antibodies. This binding event increases the mass on the crystal's surface, which in turn causes a decrease in the crystal's resonant frequency. nih.gov This frequency change is directly proportional to the amount of bound analyte, allowing for quantitative detection. Piezoelectric biosensors offer a label-free, real-time method for monitoring bio-interactions. nih.gov This technology is a suitable alternative to more complex optical systems for the detection of small molecules like mycotoxins. nih.gov
Sample Preparation and Matrix Effects in Complex Biological and Environmental Samples
The analysis of this compound in real-world samples is often complicated by the presence of complex matrices, such as those found in food, feed, and soil. nih.govmdpi.com These matrices contain a wide variety of compounds that can interfere with the accurate detection and quantification of the target analyte. nih.govucm.es Therefore, an effective sample preparation step is critical to remove interfering substances, concentrate the analyte, and ensure compatibility with the analytical instrument. nih.gov
Common sample preparation techniques include:
Liquid-Liquid Extraction (LLE): This method separates compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.gov
Solid-Phase Extraction (SPE): SPE is a widely used cleanup method where the sample extract is passed through a cartridge containing a solid adsorbent. researchgate.net The adsorbent retains interfering compounds while allowing the analyte to be eluted, or vice versa. agilent.com Specialty columns, such as immunoaffinity columns (IAC), use immobilized antibodies for highly selective extraction of specific mycotoxins. researchgate.net
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an extraction step with a solvent (commonly acetonitrile) and a salting-out step, followed by a cleanup step using dispersive solid-phase extraction (d-SPE). agilent.com
Matrix effects refer to the alteration of the analytical signal (either suppression or enhancement) caused by co-extracted compounds from the sample matrix. ucm.es These effects can lead to inaccurate quantification. For instance, in LC-MS/MS analysis, matrix components can interfere with the ionization efficiency of the target analyte in the mass spectrometer's source. nih.gov To mitigate these effects, comprehensive cleanup procedures are essential. Additionally, the use of matrix-matched calibration standards or isotopically labeled internal standards (e.g., ¹³C₁₈-ZEA) can help to compensate for signal variations. mdpi.com
Solid-Phase Extraction (SPE) and Molecularly Imprinted Solid-Phase Extraction (MISPE)
Solid-Phase Extraction (SPE) is a widely utilized technique for sample cleanup that employs a solid adsorbent to selectively capture target compounds from a liquid sample, separating them from matrix interferences. nih.gov A more advanced and highly selective iteration of this method is Molecularly Imprinted Solid-Phase Extraction (MISPE). MISPE utilizes molecularly imprinted polymers (MIPs), which are synthetic materials engineered with specific recognition sites for a target molecule, in this case, zearalenone. affinisep.com These polymers offer high selectivity, specificity, and stability, both chemically and thermally. affinisep.com
The MISPE process typically involves extracting the analyte from a ground sample using a solvent mixture, such as acetonitrile/water. researchgate.net The extract is then diluted and passed through the MISPE cartridge containing the zearalenone-specific polymer. The polymer selectively binds the zearalenone, while other matrix components are washed away. Finally, a different solvent, like methanol, is used to elute the purified and concentrated zearalenone for subsequent analysis. researchgate.net
Research has demonstrated the effectiveness of MISPE for zearalenone analysis in various commodities. The application of these selective sorbents fulfills the performance criteria required by regulations such as the Commission Regulation (EC) No. 401/2006. researchgate.net Furthermore, the capacity of MIP-SPE columns for zearalenone has been found to be significantly higher than that of traditional immunoaffinity columns. researchgate.net Recent innovations include the development of repackable microfluidic MISPE systems coupled with mass spectrometry (μMISPE-MS), which can complete the entire analytical process from sample to result within 15 minutes, achieving high recoveries in complex matrices like corn and rice. rsc.org
Table 1: Performance of MISPE in Zearalenone Analysis from Cereal Samples researchgate.net
| Matrix | Fortification Level (µg/kg) | Recovery Rate (%) | Relative Standard Deviation (RSDr %) |
| Wheat | 50 | 82 | 6.2 |
| Wheat | 100 | 87 | 2.5 |
| Maize | 50 | 86 | 6.8 |
| Maize | 100 | 90 | 0.9 |
Immunoaffinity Column Cleanup
Immunoaffinity column (IAC) cleanup is a highly specific and widely adopted standard method for the sample preparation of mycotoxins, including zearalenone, from complex food and feed matrices. r-biopharm.com The technique is based on the principle of antigen-antibody reaction. mzfoodtest.com The columns contain a gel suspension with monoclonal antibodies that are highly specific to the toxin of interest. r-biopharm.com This high specificity allows for the selective isolation and concentration of the mycotoxin, effectively removing interfering components from the sample matrix. r-biopharm.com
The general procedure for IAC cleanup involves several steps. aokin.de First, a representative sample is treated with an extraction solvent. r-biopharm.com The resulting extract is filtered, diluted, and then slowly passed through the immunoaffinity column. r-biopharm.com As the sample passes through, the zearalenone molecules are captured and retained by the specific antibodies within the gel. r-biopharm.com The column is then washed to eliminate any unbound materials and impurities. aokin.de Finally, the purified toxin is released (eluted) from the column using a solvent, such as methanol, which denatures the antibodies. aokin.de The clean eluate is collected and can be directly analyzed by HPLC or LC-MS/MS. r-biopharm.com
This cleanup method significantly reduces chromatography interference, leading to lower detection limits and improved analytical accuracy. r-biopharm.com IACs have demonstrated excellent performance in collaborative trials and are capable of handling highly contaminated samples due to high antibody loading, which ensures excellent recovery rates. r-biopharm.com These columns can also bind related zearalenone metabolites, such as α-zearalenol and β-zearalenol. r-biopharm.com
Table 2: General Protocol for Zearalenone Immunoaffinity Column Cleanup r-biopharm.comaokin.de
| Step | Description | Purpose |
| 1. Extraction | The sample is blended with an appropriate solvent (e.g., methanol/water). | To release the toxin from the sample matrix. |
| 2. Filtration/Dilution | The crude extract is filtered and diluted with a buffer solution. | To remove solid particles and prepare the sample for column application. |
| 3. Column Application | The diluted extract is passed slowly through the immunoaffinity column. | To allow specific binding of zearalenone to the antibodies. |
| 4. Washing | The column is washed with a wash buffer (e.g., water or phosphate-buffered saline). | To remove unbound interfering compounds from the matrix. |
| 5. Elution | A solvent (e.g., methanol) is passed through the column. | To disrupt the antibody-toxin bond and release the purified zearalenone. |
| 6. Analysis | The eluate is collected for quantification by an analytical instrument (e.g., HPLC). | To determine the concentration of zearalenone in the original sample. |
Future Research Directions and Emerging Paradigms for R Zearalenone Studies
Integration of Multi-Omics Approaches (Genomics, Proteomics, Metabolomics) in Biosynthesis and Mechanism Studies
The biosynthesis of zearalenone (B1683625) in Fusarium species is a complex process involving a cluster of genes, including polyketide synthases (PKS). nih.govresearchgate.netapsnet.org While the genetic basis for ZEN production is increasingly understood, the specific enzymatic steps that determine the final stereochemistry of the molecule are not fully elucidated. Future research should leverage multi-omics to address this gap.
Genomics and Transcriptomics:
Comparative Genomics: Sequencing the genomes of various Fusarium species can help identify variations in the ZEN biosynthetic gene cluster that may lead to the production of different stereoisomers.
Gene Expression Studies: Transcriptomic analyses under different environmental conditions can reveal how the expression of biosynthetic genes is regulated and whether specific conditions favor the production of the (R)-enantiomer. apsnet.org An integrated multi-omics study on the effects of ZEN on colorectal cancer has already demonstrated the power of combining transcriptomics with other omics to understand its molecular mechanisms. biorxiv.org
Proteomics:
Enzyme Characterization: Proteomic approaches can identify and quantify the proteins expressed from the ZEN gene cluster. researchgate.net Future studies should focus on isolating these enzymes and characterizing their stereoselectivity. This will be crucial to understand if and how (R)-Zearalenone is synthesized in nature.
Host-Pathogen Interactions: Proteomics can elucidate the protein-level changes in host organisms upon exposure to specific ZEN enantiomers, offering insights into their distinct mechanisms of toxicity.
Metabolomics:
Pathway Elucidation: Metabolomic profiling can map the complete biosynthetic pathway of ZEN and its derivatives. biorxiv.org By tracing the flow of precursors and intermediates, researchers can pinpoint the exact steps where chirality is introduced.
Biomarker Discovery: Investigating the metabolic fingerprints in organisms exposed to this compound versus (S)-Zearalenone can lead to the discovery of enantiomer-specific biomarkers of exposure and effect. acs.org
An integrative multi-omics approach will provide a holistic view of this compound, from its genetic origins to its ultimate biological impact. biorxiv.orgrothamsted.ac.uk
Elucidation of Novel Biotransformation Pathways and Enzymes
Biotransformation is a key process that modifies the toxicity and environmental persistence of mycotoxins. mdpi.comnih.gov Microorganisms and their enzymes have shown significant potential for degrading zearalenone, often by cleaving the lactone ring, which reduces its estrogenic activity. researchgate.netnih.govoup.compeerj.com However, most studies have not considered the stereoselectivity of these processes.
Future research should focus on:
Discovering Stereoselective Enzymes: Screening diverse microbial populations for enzymes that can specifically degrade or modify this compound. This involves searching for novel lactonohydrolases, oxidoreductases, and transferases that exhibit high substrate specificity.
Characterizing Degradation Products: Identifying the metabolites produced from the biotransformation of this compound is crucial. While some degradation pathways lead to detoxification, others could potentially produce metabolites with equal or even greater toxicity. mdpi.com
Genetic and Protein Engineering: Once novel stereoselective enzymes are identified, genetic and protein engineering techniques can be used to enhance their stability, activity, and specificity, making them viable candidates for practical applications in feed and food decontamination. nih.gov
The table below summarizes known enzymatic transformations of zearalenone, highlighting the need for future studies to investigate the stereospecificity of these reactions for the (R)-enantiomer.
| Enzyme Type | Source Organism | Reaction | Key Metabolites | Future Research Focus for this compound |
|---|---|---|---|---|
| Lactonohydrolase (e.g., ZHD101) | Clonostachys rosea | Hydrolysis of the lactone ring | Hydrolyzed ZEN (HZEN), Decarboxylated Hydrolyzed ZEN (DHZEN) | Investigate if the enzyme can hydrolyze the (R)-enantiomer and compare reaction kinetics. |
| Hydroxysteroid Dehydrogenases (HSDs) | Various (animals, fungi) | Reduction of the C6' keto group | α-Zearalenol (α-ZEL), β-Zearalenol (β-ZEL) | Determine the stereochemical outcome when this compound is the substrate. |
| Cytochrome P450 (CYP450) | Metarhizium anisopliae, Animals | Oxidation/Hydroxylation | Hydroxylated ZEN derivatives | Elucidate the specific CYP450 enzymes involved and their selectivity towards this compound. mdpi.com |
| Laccase | Pleurotus pulmonarius | Degradation | Not fully specified | Assess the degradation efficiency and products for the (R)-enantiomer. peerj.com |
Development of High-Throughput, Regenerable Analytical Systems for Comprehensive Mycotoxin Profiling
The lack of research on this compound is partly due to the analytical challenge of separating and quantifying enantiomers in complex matrices. libretexts.org Standard methods like HPLC-MS/MS often measure total zearalenone. wikipedia.org While chiral chromatography exists, it is not yet standard in routine mycotoxin analysis. wikipedia.orgselvita.com The development of advanced analytical systems is a prerequisite for progress in all other areas of this compound research.
Emerging paradigms in this field include:
High-Throughput Chiral Separations: The adaptation of chiral stationary phases to high-throughput formats, such as 96-well plates and automated solid-phase extraction (SPE), is needed. nih.govmdpi.com This would enable the rapid screening of many samples for both (R)- and (S)-Zearalenone, which is essential for large-scale biomonitoring and environmental studies. nih.govscdi-montpellier.fr
Regenerable Biosensors: The creation of biosensors with regenerable surfaces for continuous monitoring. These could use stereoselective antibodies or aptamers immobilized on a sensor chip. Such systems could provide real-time data on mycotoxin levels in food production lines or environmental samples.
Advanced Immunosensors: The use of novel materials, like copper oxide nanoparticles, to create highly sensitive and high-throughput immunosensors. mdpi.com Future iterations of these technologies should focus on developing stereospecific antibodies to allow for the distinct measurement of this compound.
Affinity Screening Platforms: Microplate-based fluorescence quenching assays could be adapted for high-throughput screening of the binding affinities of different ZEN enantiomers to proteins and other biological molecules. nih.gov
The table below outlines the desired evolution of analytical techniques for zearalenone analysis.
| Current Technique | Limitations | Future Direction | Anticipated Benefit |
|---|---|---|---|
| HPLC-MS/MS | Typically achiral; does not separate enantiomers. wikipedia.org | Integration of chiral columns into routine workflows. | Accurate quantification of individual (R)- and (S)-enantiomers. |
| Immunoassays (ELISA) | Antibodies may cross-react with different stereoisomers and metabolites. | Development of highly specific monoclonal antibodies or aptamers for this compound. | Rapid and specific detection for high-throughput screening. |
| Manual Sample Preparation | Labor-intensive, time-consuming. | Automated, 96-well SPE formats with chiral capabilities. nih.govmdpi.com | Increased sample throughput and reproducibility. |
| Single-Analyte Methods | Does not capture co-occurring mycotoxins. | Multi-mycotoxin methods that include chiral separation for ZEN. | Comprehensive risk assessment of mycotoxin mixtures. acs.orgmdpi.com |
By pursuing these research directions, the scientific community can move beyond a generalized view of zearalenone and begin to understand the specific risks and roles of the (R)-enantiomer, paving the way for more precise safety regulations and effective mitigation strategies.
Q & A
Q. What experimental variables significantly influence zearalenone contamination in agricultural crops?
Zearalenone levels in crops like maize are influenced by climatological factors (e.g., temperature, humidity), hybrid selection, and nutrient supply. For example, hybrids with shorter growing seasons paradoxically exhibit higher zearalenone contamination, likely due to stress responses in plants. Unfertilized plots also show elevated toxin concentrations, suggesting nutrient deficiency exacerbates fungal proliferation. Experimental designs should incorporate multi-year field trials to account for annual climate variability and hybrid-specific responses .
Q. What are the standard methodologies for detecting and quantifying zearalenone in food matrices?
High-performance liquid chromatography (HPLC) with fluorescence detection is widely used due to its sensitivity. Key parameters include column temperature (20–40°C), flow rate (0.8–1.2 mL/min), and gradient mobile phase composition (methanol/acetonitrile ratios). Fluorescence methods benefit from computational chemistry optimizations to enhance detection limits, such as adjusting solvent polarity and excitation/emission wavelengths .
Q. How does zearalenone exert estrogenic effects, and what are the implications for toxicological studies?
Zearalenone’s structural similarity to 17β-estradiol allows it to bind estrogen receptors, triggering reproductive abnormalities in animals and potentially humans. In vitro assays (e.g., ERα/β binding assays) and in vivo models (e.g., rodent uterotrophic assays) are critical for evaluating dose-response relationships. Researchers should prioritize assays that differentiate between (R)- and (S)-enantiomers, as (R)-zearalenone exhibits higher estrogenic potency .
Advanced Research Questions
Q. How can experimental design resolve contradictions in zearalenone contamination data across studies?
Discrepancies often arise from variable agricultural practices or analytical methods. Fractional factorial designs (FFD) and response surface methodology (RSM) can isolate significant factors (e.g., temperature, pH) and model interactions. For example, a study optimizing HPLC conditions for multi-mycotoxin analysis used FFD to screen seven variables, identifying column temperature and organic phase composition as critical for resolving zearalenone peaks .
Q. What advanced analytical strategies enable simultaneous detection of zearalenone and its metabolites in complex matrices?
Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with isotopically labeled internal standards (e.g., C-zearalenone) achieves detection limits <0.1 µg/kg in human serum. Method validation must include matrix-matched calibration to account for signal suppression/enhancement in biological samples .
Q. How do computational models enhance understanding of zearalenone’s photophysical and toxicokinetic properties?
Density functional theory (DFT) simulations predict zearalenone’s UV-Vis absorption spectra and binding affinities to estrogen receptors. Time-dependent DFT analyses reveal solvent effects on fluorescence quantum yields, aiding the development of field-deployable sensors. These models should be validated against experimental spectroscopic data .
Q. What in vivo models are most suitable for assessing zearalenone’s chronic toxicity and endocrine disruption?
The crustacean Artemia franciscana is a cost-effective model for acute toxicity screening (LC₅₀ = 12.5 µg/mL at 48 hours). For chronic studies, zebrafish embryos allow real-time observation of developmental abnormalities linked to endocrine disruption. Statistical analysis should employ ANOVA with post-hoc tests (e.g., Dunnett’s) to compare exposure groups .
Q. How can kinetic modeling improve zearalenone biodegradation studies using microbial consortia?
Zero-order kinetic models () describe zearalenone degradation by Lactococcus lactis and Bifidobacterium spp. under anaerobic conditions. Parameters like pH and incubation temperature (25–37°C) significantly affect degradation rates, requiring controlled bioreactor systems for reproducibility .
Q. What strategies address human exposure assessment challenges for zearalenone?
Duplicate diet studies combined with morning urine analysis (measuring α-zearalenol and β-zearalenol) provide accurate exposure estimates. Ultra-trace detection in serum requires solid-phase extraction (SPE) cleanup and derivatization for GC-MS analysis, achieving recovery rates >85% .
Methodological Guidelines
Q. How to validate a new zearalenone detection method for regulatory compliance?
Validation must include:
Q. How to design a multi-disciplinary study on zearalenone’s agricultural and toxicological impacts?
Integrate:
- Field trials : Monitor hybrids, fertilization regimes, and climate data.
- Analytical chemistry : Use HPLC-MS/MS for toxin quantification.
- Toxicology : Apply in vitro (e.g., MTT assays) and in vivo models.
Statistical tools like multivariate ANOVA (MANOVA) can analyze interactions between abiotic factors and toxin levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
